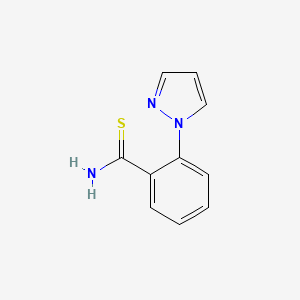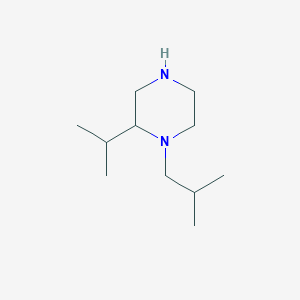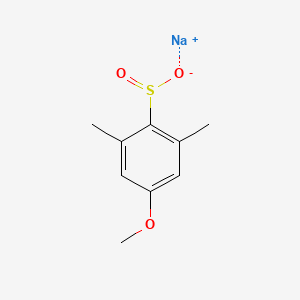
Sodium 4-methoxy-2,6-dimethylbenzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-methoxy-2,6-dimethylbenzene-1-sulfinate is an organic compound with the molecular formula C₉H₁₁NaO₃S. It is a sodium salt of a sulfinic acid derivative, characterized by the presence of a methoxy group and two methyl groups on a benzene ring, along with a sulfinate group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium 4-methoxy-2,6-dimethylbenzene-1-sulfinate can be synthesized through several methods. One common approach involves the sulfonation of 4-methoxy-2,6-dimethylbenzene (p-cymene) with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where p-cymene is reacted with sulfur trioxide or chlorosulfonic acid. The resulting sulfonic acid is then neutralized with sodium hydroxide in a continuous process to produce the sodium salt. The product is then purified and dried to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 4-methoxy-2,6-dimethylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.
Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and alkylation with alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sodium 4-methoxy-2,6-dimethylbenzene-1-sulfonate.
Reduction: 4-methoxy-2,6-dimethylbenzene-1-sulfide.
Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Sodium 4-methoxy-2,6-dimethylbenzene-1-sulfinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in sulfonation reactions and as a precursor for other sulfinic acid derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of sodium 4-methoxy-2,6-dimethylbenzene-1-sulfinate involves its interaction with specific molecular targets and pathways. The sulfinate group can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Additionally, the methoxy and methyl groups on the benzene ring can influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 4-methoxybenzenesulfinate: Lacks the two methyl groups present in sodium 4-methoxy-2,6-dimethylbenzene-1-sulfinate.
Sodium 2,4-dimethylbenzenesulfinate: Lacks the methoxy group present in this compound.
Sodium benzenesulfinate: Lacks both the methoxy and methyl groups present in this compound.
Uniqueness
This compound is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and interactions
Propriétés
Formule moléculaire |
C9H11NaO3S |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
sodium;4-methoxy-2,6-dimethylbenzenesulfinate |
InChI |
InChI=1S/C9H12O3S.Na/c1-6-4-8(12-3)5-7(2)9(6)13(10)11;/h4-5H,1-3H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
FJHCTANTUSTSCA-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC(=C1S(=O)[O-])C)OC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



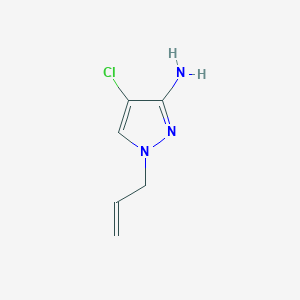

![4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13155572.png)
![1-[(Benzyloxy)methyl]-4-bromo-1H-pyrazol-3-amine](/img/structure/B13155578.png)
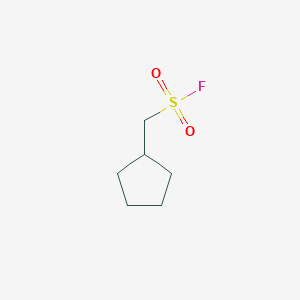

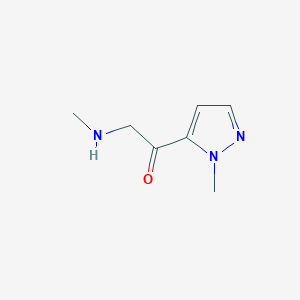
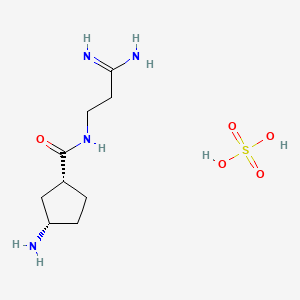
![1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one](/img/structure/B13155602.png)
![1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13155608.png)
![Tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13155619.png)
